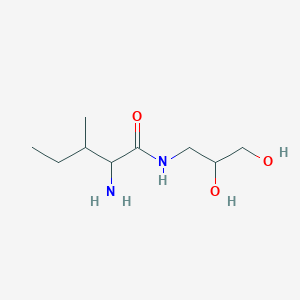
5-Fluoro-2-oxo-1,2-dihydroquinoline-8-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 5-Fluoro-2-oxo-1,2-dihydroquinoline-8-carbonitrile can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives . Industrial production methods typically involve bulk manufacturing and custom synthesis to ensure high purity and yield .
Analyse Chemischer Reaktionen
5-Fluoro-2-oxo-1,2-dihydroquinoline-8-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include zinc/acetic acid for reduction and triphenylphosphine for other transformations . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, quinoline derivatives, including 5-Fluoro-2-oxo-1,2-dihydroquinoline-8-carbonitrile, are studied for their antimicrobial, anticancer, and antiviral properties . Industrial applications include its use in the production of dyes and materials .
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-oxo-1,2-dihydroquinoline-8-carbonitrile involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV . These interactions inhibit DNA synthesis, leading to the rapid death of bacterial cells . The compound’s effects are mediated through specific pathways that disrupt cellular processes.
Vergleich Mit ähnlichen Verbindungen
5-Fluoro-2-oxo-1,2-dihydroquinoline-8-carbonitrile can be compared with other quinoline derivatives such as 5-chloro-2-phenyl-1H-indol-3-ylimino)methyl)quinoline-2(1H)-thione and 5-N-piperazinylbenzimidazo[1,2-a]quinoline-6-carbonitrile . These compounds share similar biological activities but differ in their specific chemical structures and properties. The uniqueness of this compound lies in its fluorine substitution, which can enhance its biological activity and stability .
Eigenschaften
Molekularformel |
C10H5FN2O |
|---|---|
Molekulargewicht |
188.16 g/mol |
IUPAC-Name |
5-fluoro-2-oxo-1H-quinoline-8-carbonitrile |
InChI |
InChI=1S/C10H5FN2O/c11-8-3-1-6(5-12)10-7(8)2-4-9(14)13-10/h1-4H,(H,13,14) |
InChI-Schlüssel |
ITYCWBAQEIBUOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=CC(=O)NC2=C1C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)triazole-4-carboxamide](/img/structure/B13988444.png)






![4-[(E)-(Phenylimino)methyl]benzene-1-carbothioamide](/img/structure/B13988463.png)



![Allyl-[2-(3,4-dichloro-phenyl)-ethyl]-(2-pyrrolidin-1-yl-ethyl)-amine](/img/structure/B13988507.png)


